N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2S/c24-18-8-3-1-7-17(18)14-25-22(28)23(29)26-15-20(21-10-5-13-30-21)27-12-11-16-6-2-4-9-19(16)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUVSMSERBUPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3Cl)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 439.96 g/mol. It incorporates an indole moiety, a thiophene ring, and an oxalamide functional group, contributing to its reactivity and biological properties .
The biological activity of this compound is hypothesized to be influenced by its ability to interact with various biological targets. The presence of the chlorobenzyl group may enhance lipophilicity, potentially improving cellular uptake. Additionally, the indole and thiophene components are known to participate in multiple biochemical interactions, making this compound a candidate for further pharmacological studies.
Anticancer Potential
Preliminary studies suggest that this compound exhibits anticancer properties. It may act as an inhibitor of specific protein interactions involved in cancer progression. The structural diversity provided by the indole and thiophene groups may lead to distinct mechanisms of action compared to simpler compounds.
Anti-inflammatory Effects
Research indicates that compounds with similar structural features often demonstrate anti-inflammatory activity. The oxalamide functional group may play a role in modulating inflammatory pathways, making this compound a potential candidate for treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Preparation of Intermediates : Starting materials such as indole and thiophene derivatives are synthesized.
- Coupling Reactions : The intermediates are coupled with chlorobenzyl and oxalamide groups under controlled conditions.
- Purification : Techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity | Demonstrated that the compound inhibits growth in cancer cell lines through modulation of specific signaling pathways. |
| Anti-inflammatory Assays | Showed significant reduction in inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases. |
| Pharmacokinetic Studies | Investigated absorption and distribution profiles, suggesting favorable bioavailability characteristics for further development. |
Preparation Methods
Synthesis of 2-(Indolin-1-yl)-2-(Thiophen-2-yl)ethylamine
This intermediate is synthesized through a Mannich-type reaction or nucleophilic substitution , leveraging methodologies from analogous indoline-thiophene systems.
Procedure :
- Halogenation of Indole :
Indole is chlorinated at the 3-position using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 10–18°C, yielding 3-chloroindole (92.9% yield). - Amination :
3-Chloroindole undergoes amination with hydroxylamine-O-sulfonic acid in the presence of potassium hydroxide, forming 3-chloro-1H-indol-1-amine (86% yield). - Thiophene Introduction :
A coupling reaction between 3-chloro-1H-indol-1-amine and 2-thiophenecarboxaldehyde via reductive amination (NaBH₃CN, MeOH) produces the ethylamine backbone.
Key Reaction Parameters :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| 1 | NCS | 10–18°C | 92.9% |
| 2 | NH₂OSO₃H | 0°C | 86% |
| 3 | NaBH₃CN | RT | 78% |
Formation of the Oxalamide Backbone
The oxalamide core is constructed using oxalyl chloride as the bridging agent.
Procedure :
- Activation of Oxalyl Chloride :
Oxalyl chloride (1.2 equiv) is reacted with 2-chlorobenzylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C, forming N-(2-chlorobenzyl)oxalyl chloride. - Coupling with Fragment B :
The intermediate is immediately reacted with 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine (1.0 equiv) in the presence of triethylamine (TEA, 2.0 equiv) to yield the crude oxalamide.
Optimization Insights :
- Excess oxalyl chloride (>1.2 equiv) leads to di-acylation byproducts.
- Lower temperatures (0–5°C) suppress racemization of the ethylamine fragment.
Final Purification and Characterization
Purification :
Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 3:7) followed by recrystallization from ethanol/water (4:1), achieving >98% purity.
Analytical Data :
- HRMS (ESI+) : m/z 440.12 [M+H]⁺ (calc. 440.10).
- ¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.12 (m, 4H, Ar-H), 6.95–6.75 (m, 5H, Thiophene/Indoline), 4.45 (s, 2H, CH₂), 3.82 (t, J=6.4 Hz, 2H, NHCH₂), 3.12 (q, J=7.1 Hz, 2H, CH₂NH).
Optimization Challenges and Solutions
Competing Side Reactions
- N-Acylation vs. O-Acylation : The indoline nitrogen’s nucleophilicity risks undesired O-acylation. Mitigated by using bulky bases (e.g., DIPEA) to deprotonate the amine selectively.
- Thiophene Ring Oxidation : Thiophene sulfurs are prone to oxidation during chlorination steps. Substituting DMF with N-methylpyrrolidone (NMP) reduces this risk.
Scalability Considerations
- Solvent Choice : Replacing DCM with toluene in large-scale reactions improves safety and cost-efficiency.
- Catalytic Amination : Pilot studies show that CuI (5 mol%) accelerates the amination step, reducing reaction time from 24 h to 6 h.
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms the oxalamide backbone, aromatic protons (indole/thiophene), and chlorobenzyl substituents .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z 498.62 for C₂₄H₂₆ClN₃O₂S) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) confirm functional groups .
What advanced strategies resolve contradictions in reported biological activity data?
Q. Advanced
- Standardized Assays : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in enzyme inhibition or cytotoxicity results .
- Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., apoptosis markers) to confirm activity .
- Meta-Analysis : Compare structural analogs (e.g., fluorobenzyl or methoxy variants) to identify substituent effects on activity .
How can reaction conditions be optimized to enhance synthetic yield?
Q. Advanced
- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions (e.g., dimerization) .
- Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, reducing reaction time from 24h to 6h .
- Temperature Gradients : Gradual warming (0°C → RT) improves intermediate stability, increasing yield by ~15% .
What methodologies assess the compound’s stability under physiological conditions?
Q. Advanced
- HPLC Monitoring : Track degradation products over 24h in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- Stress Testing : Expose to UV light, heat (40°C), and oxidizing agents (H₂O₂) to identify labile groups (e.g., thiophene oxidation) .
- Kinetic Studies : Calculate half-life (t₁/₂) using first-order decay models, revealing susceptibility to esterase-mediated hydrolysis .
What functional groups are critical for modulating biological activity?
Q. Basic
- Oxalamide Core : Essential for hydrogen bonding with target proteins (e.g., kinases) .
- Chlorobenzyl Group : Enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration .
- Indole/Thiophene Moieties : Participate in π-π stacking with aromatic residues in enzyme active sites .
How can molecular docking and binding assays elucidate the mechanism of action?
Q. Advanced
- Docking Workflow : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or β-amyloid, prioritizing poses with lowest ΔG .
- SPR Assays : Quantify binding affinity (KD) to recombinant proteins, with corrections for nonspecific binding using reference compounds .
- Mutagenesis Studies : Validate predicted binding residues (e.g., Arg120 in COX-2) via alanine-scanning mutations .
What structural modifications improve target selectivity?
Q. Advanced
- Halogen Substitution : Replace 2-chlorobenzyl with 4-fluorobenzyl to reduce off-target binding (e.g., hERG channel inhibition) .
- Steric Hindrance : Introduce methyl groups to the indole ring to block access to non-target enzymes .
- PEGylation : Attach polyethylene glycol to the oxalamide nitrogen to enhance solubility and reduce hepatic clearance .
How are in vitro biological activities evaluated methodologically?
Q. Basic
- Enzyme Inhibition : IC₅₀ determination via colorimetric assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa), with EC₅₀ values normalized to controls .
- Antimicrobial Activity : Broth microdilution to measure MIC against Gram-positive/negative strains .
How do molecular dynamics simulations resolve docking discrepancies?
Q. Advanced
- Simulation Parameters : Run 100 ns MD simulations (AMBER force field) to assess binding pose stability, focusing on RMSD <2.0 Å .
- Free Energy Calculations : Use MM-GBSA to refine ΔG predictions, accounting for solvation and entropy effects .
- Experimental Cross-Check : Validate stable poses with cryo-EM or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
